molecular formula C15H18N2O2S B438999 8-(4-Methylpiperidin-1-yl)sulfonylquinoline CAS No. 305373-03-9

8-(4-Methylpiperidin-1-yl)sulfonylquinoline

Cat. No.: B438999
CAS No.: 305373-03-9
M. Wt: 290.4g/mol
InChI Key: WBEAWJUOGGQIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Methylpiperidin-1-yl)sulfonylquinoline is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.387 g/mol This compound features a quinoline core substituted with a sulfonyl group and a 4-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline typically involves the reaction of quinoline derivatives with sulfonyl chlorides and 4-methylpiperidine. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

8-(4-Methylpiperidin-1-yl)sulfonylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(4-Methylpiperidin-1-yl)sulfonylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group and the quinoline core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Methylpiperidin-1-yl)quinoline
  • 8-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline
  • 2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline

Uniqueness

8-(4-Methylpiperidin-1-yl)sulfonylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

8-(4-methylpiperidin-1-yl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-12-7-10-17(11-8-12)20(18,19)14-6-2-4-13-5-3-9-16-15(13)14/h2-6,9,12H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEAWJUOGGQIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322834
Record name 8-(4-methylpiperidin-1-yl)sulfonylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305373-03-9
Record name 8-(4-methylpiperidin-1-yl)sulfonylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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